molecular formula C22H25FN4O2S B2739168 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1021024-67-8

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

Cat. No. B2739168
CAS RN: 1021024-67-8
M. Wt: 428.53
InChI Key: PIJBNPYPIJYQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C22H25FN4O2S and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition for Bacterial Infections

Urease is an enzyme produced by pathogenic bacteria to colonize and maintain themselves. Inhibiting urease can be a promising strategy to prevent ureolytic bacterial infections. This compound may exhibit urease inhibitory activity .

PAK4 Inhibition and Cancer Therapy

The compound’s structure suggests potential as a PAK4 (p21-activated kinase 4) inhibitor. PAK4 plays a role in cell proliferation, migration, and invasion. Inhibition of PAK4 could be relevant for cancer therapy, particularly in lung cancer (A549 cells) .

Antiproliferative Activity in Prostate Cancer

A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives, including this compound, were evaluated for antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). It’s worth exploring its potential in prostate cancer treatment .

properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2S/c23-15-5-7-16(8-6-15)25-9-11-26(12-10-25)20(28)13-17-14-30-22-24-19-4-2-1-3-18(19)21(29)27(17)22/h5-8,17H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJBNPYPIJYQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

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